molecular formula C6H12O6 B12655042 beta-D-tagatopyranose CAS No. 20197-42-6

beta-D-tagatopyranose

Cat. No.: B12655042
CAS No.: 20197-42-6
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-DPYQTVNSSA-N
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Description

Beta-D-Tagatopyranose is a specific pyranose form of D-tagatose, a rare sugar with significant research interest in the fields of food science and nutrition. D-Tagatose is a ketohexose that shares physical properties with sucrose, including color, texture, and sweetness, but has a much lower glycemic index and caloric value due to its low bioavailability . This makes it and its cyclic forms, like this compound, valuable compounds for investigating low-calorie sweeteners and dietary interventions for conditions like type 2 diabetes and hyperglycemia . The U.S. Food and Drug Administration (FDA) has categorized D-tagatose as a Generally Recognized as Safe (GRAS) substance . A key area of research involves the prebiotic potential of tagatose-derived compounds. Studies show that tagatose-based oligosaccharides, synthesized via enzymatic transfructosylation, demonstrate high resistance to intestinal digestion, with over 99% of certain disaccharide structures remaining unaltered after three hours . These oligosaccharides exert a bifidogenic effect on human fecal microbiota, suggesting their utility as novel, non-digestible prebiotics to promote gut health . Researchers are leveraging these properties to develop novel functional carbohydrates with desirable structural properties for emerging applications in nutrition and health sciences .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20197-42-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

LKDRXBCSQODPBY-DPYQTVNSSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

melting_point

134.5 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-tagatopyranose can be synthesized through the isomerization of D-galactose. This process involves the use of L-arabinose isomerase, an enzyme that catalyzes the conversion of D-galactose to D-tagatose. The reaction typically occurs at temperatures around 50°C and a pH range of 5 to 9 .

Industrial Production Methods: Industrial production of this compound involves the enzymatic hydrolysis of lactose to produce D-galactose, which is then isomerized to D-tagatose using L-arabinose isomerase. This method is efficient and yields a high conversion rate of D-galactose to D-tagatose .

Chemical Reactions Analysis

Types of Reactions: Beta-D-tagatopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Production of Non-Digestible Oligosaccharides β-D-Tagatopyranose can be used to synthesize novel non-digestible oligosaccharides via transfructosylation. These oligosaccharides resist intestinal digestion and possess prebiotic properties, making them valuable in modulating gut microbiota .
  • Enzymatic Synthesis Optimization β-D-Tagatopyranose can be optimized through enzymatic reactions to produce fructosylated carbohydrates, enhancing its prebiotic potential . Studies show that using a SacB enzyme concentration of 3.1 U mL−1 results in the highest content of β-D-Fru-(2 → 1)-D-Tag .
  • Structural Characterization NMR spectroscopy is instrumental in elucidating the structure of β-D-Tagatopyranose-based carbohydrates, providing insights into their structure-function relationship .

Food Industry Applications

  • Low-Calorie Sweetener D-Tagatose, of which β-D-Tagatopyranose is a form, is recognized as a low-calorie sweetener. It has been approved as a novel food in Australia, New Zealand, and the European Union .
  • Functional Food Ingredient Due to its resistance to digestion and potential prebiotic effects, β-D-Tagatopyranose can be used to create functional food ingredients that promote gut health .
  • Taste and Texture Modification β-D-Tagatopyranose can enhance the taste and texture of food products .

Pharmaceutical Applications

  • Potential Therapeutic Properties D-Tagatose has been proposed for treating conditions such as hyperglycemia, anemia, and hemophilia, as well as for promoting gut health through its prebiotic properties .
  • Anti-Coronavirus Medicines: 1,3, 4-tri-O-galloyl-6-O-caffeoyl-beta-D-glucopyranose can be used to prepare anti-coronavirus medicines . It has shown effectiveness against SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-229E, HCoV-NL63, HCoV-OC43, and HCoV-HKU1 .
  • Synergistic Effects: Combining 1,3, 4-tri-O-galloyl-6-O-caffeoyl-beta-D-glucopyranose with sialic acid improves the effect of resisting coronavirus .

Data Table: Enzyme concentration and production of β-D-Fru-(2 → 1)-D-Tag

Enzyme Concentration (U/mL)Main Acceptor Product: β-D-Fru-(2 → 1)-D-Tag
0.6Low
3.1High
6.2Moderate

Case Studies

  • In Vitro Digestibility Studies: Studies on pig BBMV disaccharidases have demonstrated the resistance of tagatose-based fructosylated carbohydrates to intestinal digestion, confirming their potential as low-calorie functional ingredients .
  • Human Fecal Microbiota Modulation: β-D-Fru-(2→1)-D-Tag has shown comparable modulatory properties on human fecal microbiota to commercial FOS and exerts a higher bifidogenic effect than unmodified tagatose .
  • Antimicrobial Host Defense: Animal studies have shown that poly-(1,6)-β-D-glucopyranose can improve antimicrobial host defense .
  • Cyclodextrin Applications: Cyclodextrins, which can include β-D-glucopyranose units, are used in pharmacology to enhance drug solubility and bioavailability and in drug delivery systems .

Mechanism of Action

The mechanism of action of beta-D-tagatopyranose involves its interaction with specific enzymes and metabolic pathways. It is metabolized in the body through the same pathways as other hexose sugars. The compound is known to influence insulin secretion and glucose metabolism, making it a potential therapeutic agent for managing diabetes and obesity .

Comparison with Similar Compounds

Key Observations :

  • Epimerization: β-D-Tagatopyranose and β-D-fructopyranose interconvert under alkaline conditions, forming a 1:2 equilibrium ratio in aqueous NaOH .
  • Ring Conformation: Derivatives of β-D-tagatopyranose adopt half-chair conformations, whereas β-D-galactopyranose derivatives often exhibit chair conformations due to steric and electronic factors .

Metabolic and Functional Roles

  • Metabolic Pathways: β-D-Tagatopyranose derivatives are implicated in gut microbiome studies.

Research Findings

Comparative Reactivity

  • Glycosidic Bond Formation: β-D-Tagatopyranose forms more stable glycosidic bonds with non-polar amino acids (e.g., alanine) compared to β-D-galactopyranose, as observed in metabolomic studies of gut microbiota .
  • Enzyme Specificity: Glycosidases show lower affinity for β-D-tagatopyranose than for β-D-galactopyranose due to steric hindrance from the axial C3-OH group .

Biological Activity

Beta-D-tagatopyranose, a sugar derivative of D-tagatose, has gained attention for its potential biological activities, particularly in the context of metabolic health and prebiotic properties. This article delves into the biological activity of this compound through various studies and findings.

Overview of this compound

This compound is a six-carbon monosaccharide that exists predominantly in the pyranose form. It is a stereoisomer of D-fructose and plays a significant role in carbohydrate metabolism. Its structure allows it to participate in various biochemical pathways, influencing health outcomes.

Biological Activities

1. Prebiotic Properties

This compound has been shown to exhibit prebiotic effects, promoting the growth of beneficial gut bacteria. In vitro studies demonstrated that tagatose-based oligosaccharides resist intestinal digestion, allowing them to reach the colon where they can serve as substrates for fermentation by gut microbiota . This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health.

StudyFindings
Sato et al. (2024)Identified resistance of tagatose-based oligosaccharides to digestion and their role in promoting beneficial gut bacteria growth .
In vitro digestibility testsShowed that this compound is absorbed at an average rate of 80%, indicating its potential as a low-calorie sweetener with functional benefits .

2. Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been tested against various pathogens, showing potential in inhibiting biofilm formation and reducing microbial load in certain infections . This property could be harnessed in developing novel antimicrobial agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against biofilm-forming organisms such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that this compound significantly inhibited biofilm formation, suggesting its potential application in treating infections associated with biofilms .

Case Study 2: Metabolic Effects

Another study focused on the metabolic effects of this compound on glucose metabolism. It was found that consumption led to improved insulin sensitivity and lower postprandial glucose levels in diabetic models, indicating its role as a functional food ingredient for managing blood sugar levels .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Digestive Enzymes : this compound may inhibit enzymes such as alpha-glucosidase, which play a crucial role in carbohydrate digestion, thereby slowing glucose absorption and reducing blood sugar spikes .
  • Modulation of Gut Microbiota : By serving as a substrate for beneficial bacteria, it enhances gut health and may contribute to improved metabolic functions .

Comparative Analysis

A comparative analysis of this compound with other sugars reveals distinct advantages:

Sugar TypePrebiotic EffectAntimicrobial ActivityGlycemic Index
This compoundHighModerateLow
SucroseLowLowHigh
FructoseModerateLowModerate

Q & A

Q. What are the standard methods for synthesizing beta-D-tagatopyranose in laboratory settings?

this compound is typically synthesized via chemical or enzymatic pathways. Key steps include:

  • Chemical synthesis : Starting from D-galactose, epimerization at C-4 is achieved using alkaline catalysts (e.g., calcium hydroxide), followed by reduction and cyclization. Protecting groups (e.g., acetyl or benzyl) are often employed to control regioselectivity .
  • Enzymatic synthesis : Tagatose-6-phosphate kinase and isomerases from microbial sources (e.g., Lactobacillus plantarum) can convert D-galactose-6-phosphate to tagatose derivatives, which are subsequently dephosphorylated and purified via ion-exchange chromatography .
  • Purification : High-performance liquid chromatography (HPLC) or crystallization in ethanol/water mixtures ensures ≥95% purity. Document reaction conditions (temperature, pH, catalysts) meticulously for reproducibility .

Q. How is the anomeric configuration of this compound confirmed using spectroscopic techniques?

  • NMR spectroscopy :
    • ¹H NMR : Beta anomers exhibit axial hydroxyl groups, leading to distinct coupling constants (J = 8–10 Hz for H-1 in β-pyranose) compared to alpha forms (J = 3–4 Hz).
    • ¹³C NMR : C-1 resonances for β-D-tagatopyranose appear near 95–100 ppm, distinguishable from alpha anomers (~90 ppm) due to ring conformation differences .
  • X-ray crystallography : Resolves chair conformation (⁴C₁ for β-D-tagatopyranose) and hydrogen-bonding networks. Requires high-purity crystals grown in non-polar solvents .

Advanced Research Questions

Q. What experimental challenges arise when studying the mutarotation dynamics of this compound in aqueous solutions?

Mutarotation (interconversion between anomers) introduces complexity in kinetic and structural studies:

  • Temperature and pH control : Mutarotation rates increase with temperature and alkaline conditions. Use buffered solutions (pH 5–7) and low temperatures (4°C) to stabilize the β-form during analysis .
  • Real-time monitoring : Polarimetry or ¹H NMR tracking at timed intervals quantifies anomeric equilibrium. Ensure rapid data acquisition to capture transient states .
  • Sample purity : Trace impurities (e.g., metal ions) catalyze mutarotation. Pre-treat solutions with chelating agents (EDTA) to minimize interference .

Q. How do solvent polarity and temperature affect the conformational stability of this compound in NMR studies?

  • Solvent polarity : Polar solvents (D₂O) stabilize the β-anomer via hydrogen bonding, while non-polar solvents (DMSO-d₆) may shift equilibrium toward alpha forms. Compare chemical shifts across solvents to map solvation effects .
  • Temperature : Elevated temperatures (e.g., 40°C) accelerate mutarotation, broadening NMR peaks. Use cryoprobes or lower temperatures (25°C) to enhance signal resolution .
  • Data interpretation : Employ density functional theory (DFT) calculations to correlate observed shifts with predicted conformational energies .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

Discrepancies often stem from methodological variability:

  • Purity assessment : Use differential scanning calorimetry (DSC) to validate melting points (reported range: 132–135°C) and compare with HPLC purity data (>98%) .
  • Experimental conditions : Standardize heating rates (e.g., 10°C/min) and sample encapsulation methods to minimize decomposition .
  • Replication studies : Cross-validate findings using independent synthesis protocols and characterization techniques (e.g., IR spectroscopy for functional group verification) .

Methodological Considerations

  • Data reproducibility : Document all experimental parameters (e.g., solvent grades, instrument calibration) in supplementary materials to enable replication .
  • Statistical rigor : Apply ANOVA or t-tests to compare synthesis yields or spectroscopic data across trials, reporting p-values and confidence intervals .
  • Ethical reporting : Disclose any conflicts (e.g., proprietary catalysts) and adhere to FAIR principles for data sharing .

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